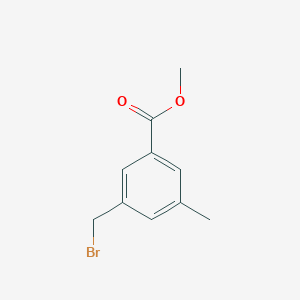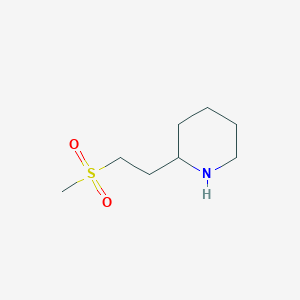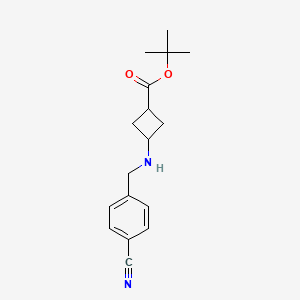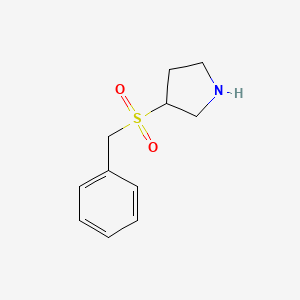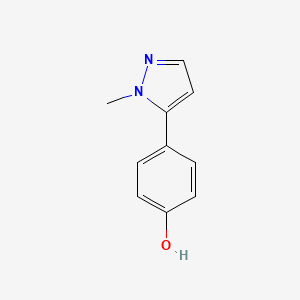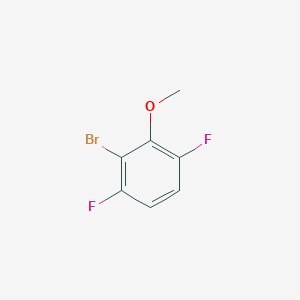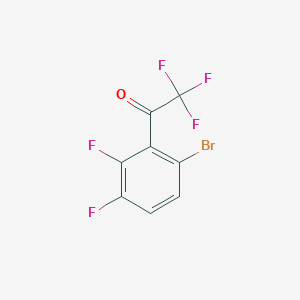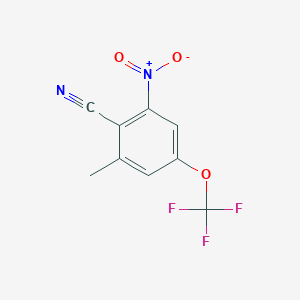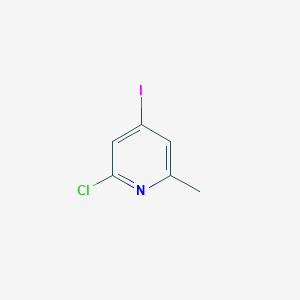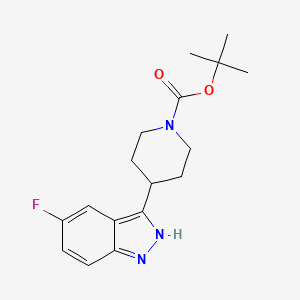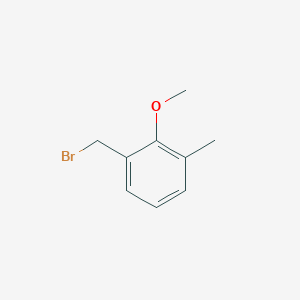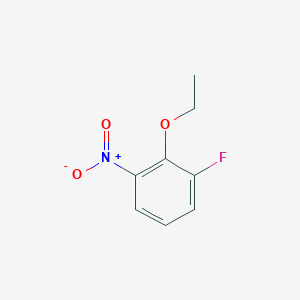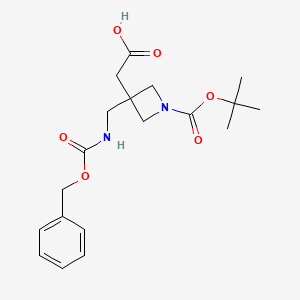
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Overview
Description
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a compound known for its intricate chemical structure and significant applications in various scientific fields. It includes key functional groups such as a benzyloxy carbonyl, tert-butoxycarbonyl, azetidine, and acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Formation of the azetidine ring involves a [2+2] cycloaddition reaction between an azide and an alkene.
Step 2: : Introduction of the benzyloxy carbonyl group typically involves a nucleophilic substitution reaction using benzyl chloroformate.
Step 3: : The tert-butoxycarbonyl group is added through a reaction with tert-butyl dicarbonate under basic conditions.
Step 4: : The final step involves attaching the acetic acid group via an esterification reaction using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial-scale production of this compound typically involves optimized conditions for each of the above steps to maximize yield and purity. This includes the use of high-purity reagents, temperature-controlled reactions, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy carbonyl group.
Reduction: : Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: : The functional groups such as the tert-butoxycarbonyl and benzyloxy carbonyl can be substituted under the right conditions.
Common Reagents and Conditions
Oxidizing Agents: : Sodium periodate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenated compounds, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: : Can result in aldehydes or carboxylic acids.
Reduction: : Can lead to primary or secondary amines.
Substitution: : Can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is often used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block in organic synthesis.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its azetidine ring structure is particularly of interest due to its resemblance to proline, an amino acid with unique structural properties.
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential. Research is ongoing into their use as enzyme inhibitors or as scaffolds for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and other high-value products is particularly noteworthy.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action in biological systems involves its interaction with enzyme active sites and protein-binding domains. The benzyloxy carbonyl and tert-butoxycarbonyl groups can interact with hydrophobic pockets, while the azetidine ring can mimic certain structural motifs found in natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-carbamoylazetidin-3-yl)acetic acid
2-(3-((((Methoxycarbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid stands out due to its unique combination of functional groups which confer distinct chemical reactivity and biological activity.
Key Differences
Substitution Pattern: : The exact placement and type of substituents on the azetidine ring can significantly affect the compound’s chemical and biological properties.
Functional Group Composition: : Variations in protecting groups (benzyloxy carbonyl vs. methoxycarbonyl) impact the compound’s stability and reactivity.
So! There you have it, a deep dive into this compound. Got a new chemical in mind? Let's break it down too!
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-12-19(13-21,9-15(22)23)11-20-16(24)26-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLHOXMJJWGNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113563 | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-07-3 | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


